

Application Notes and Protocols for SARS-CoV-2-IN-25 Disodium

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Compound of Interest

Compound Name: SARS-CoV-2-IN-25 disodium

Cat. No.: B15582412

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Introduction

SARS-CoV-2-IN-25 disodium, also known as Compound CP026, is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction with a reported IC₅₀ of 1.6 μ M. This compound has demonstrated broad-spectrum antiviral activity against various enveloped viruses by disrupting their lipid membranes. These application notes provide detailed protocols for the preparation of a stock solution of **SARS-CoV-2-IN-25 disodium** for use in in vitro research applications.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for **SARS-CoV-2-IN-25 disodium** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅₈ H ₄₆ Na ₂ O ₈ P ₂	[1]
Molecular Weight	978.91 g/mol	[1]
IC ₅₀ (SARS-CoV-2 Spike Pseudoparticle Transduction)	1.6 µM	[2][3]
IC ₅₀ (SARS-CoV-2)	1.8 µM	[1]
IC ₅₀ (Influenza A Virus, IAV)	11.6 µM	[1]
IC ₅₀ (Measles Virus, MeV)	1.9 µM	[1]
IC ₅₀ (Human Immunodeficiency Virus type 1, HIV-1)	1.5 µM	[1]
EC ₅₀ (Liposome Disruption)	2.6 µM	[1]
CC ₅₀ (Caco-2 cells)	117.9 µM	[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **SARS-CoV-2-IN-25 disodium** using dimethyl sulfoxide (DMSO) as the solvent.

Materials:

- **SARS-CoV-2-IN-25 disodium** salt (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated precision balance
- Vortex mixer

- Pipettes and sterile filter tips

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- Weighing the Compound: Carefully weigh out 1 mg of **SARS-CoV-2-IN-25 disodium** salt using a calibrated precision balance and place it into a sterile microcentrifuge tube.
- Calculating the Solvent Volume: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:

$$\text{Volume } (\mu\text{L}) = (\text{Mass (mg)} / \text{Molecular Weight (g/mol)}) * 1,000,000 / \text{Concentration (mM)}$$

For 1 mg of **SARS-CoV-2-IN-25 disodium** (MW = 978.91 g/mol):

$$\text{Volume } (\mu\text{L}) = (1 \text{ mg} / 978.91 \text{ g/mol}) * 1,000,000 / 10 \text{ mM} \approx 102.15 \mu\text{L}$$

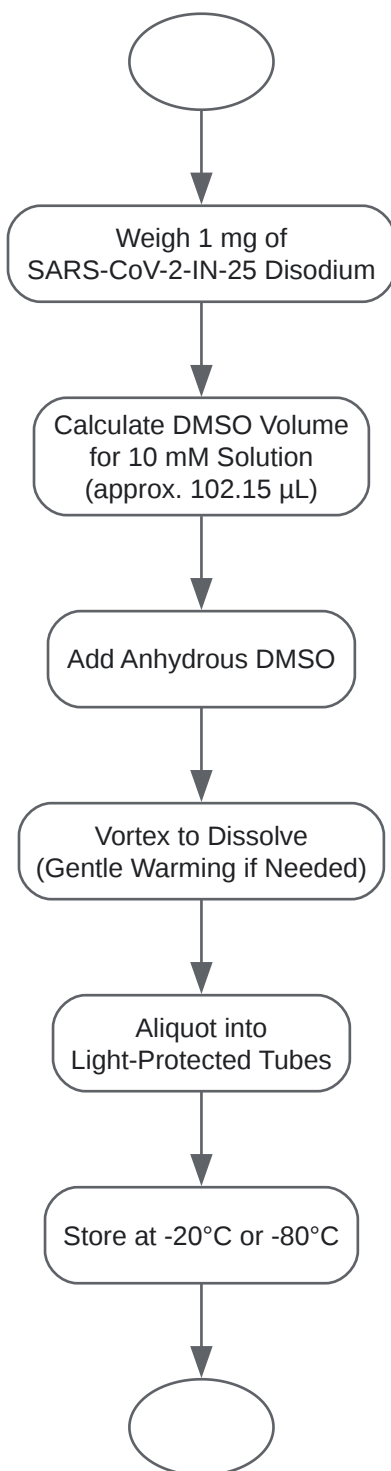
- Dissolving the Compound: Add 102.15 μL of anhydrous DMSO to the microcentrifuge tube containing the compound.
- Ensuring Complete Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary to aid dissolution. Visually inspect the solution to ensure no particulates are present.
- Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).

Note on Solvent Choice: While DMSO is a common solvent for many organic compounds, it is crucial to consider its potential effects in biological assays. Always run a vehicle control (DMSO alone at the same final concentration) in your experiments.

Visualizations

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the logical flow of the protocol for preparing a stock solution of **SARS-CoV-2-IN-25 disodium**.

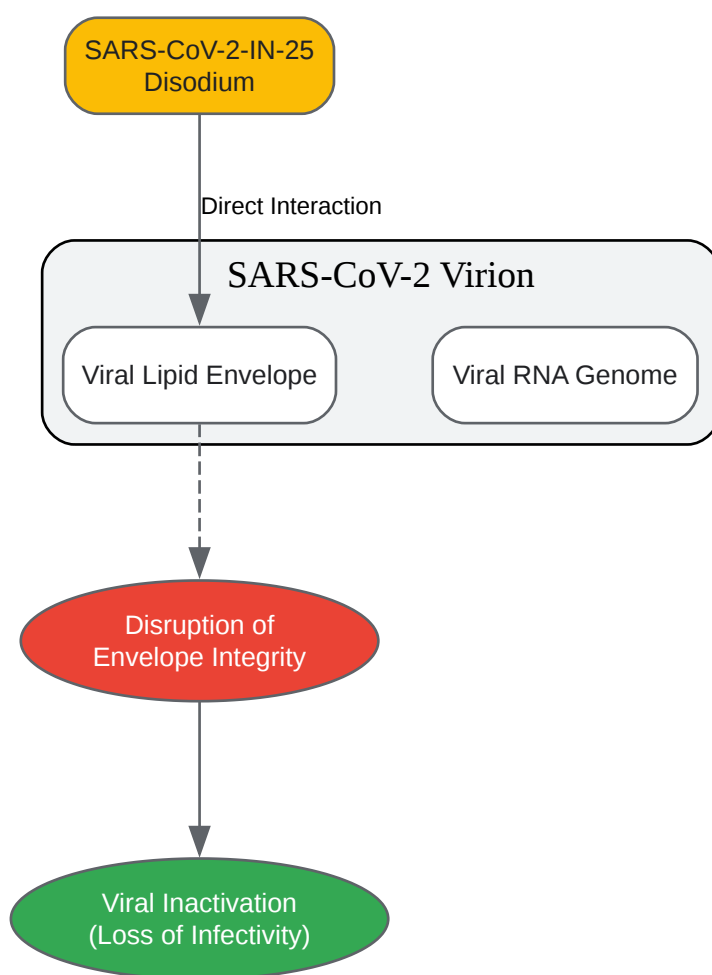


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Stock Solution Preparation Workflow

Signaling Pathway: Mechanism of Action

SARS-CoV-2-IN-25 disodium acts by directly disrupting the viral envelope, a mechanism that does not involve the modulation of a specific host cell signaling pathway for its primary antiviral effect. The diagram below conceptualizes this direct interaction and its consequence.



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Mechanism of Viral Inactivation

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